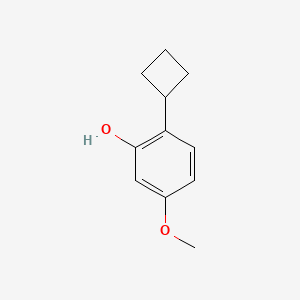

2-Cyclobutyl-5-methoxyphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

2-cyclobutyl-5-methoxyphenol |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10(11(12)7-9)8-3-2-4-8/h5-8,12H,2-4H2,1H3 |

InChI Key |

NCKOLDJYRIWLBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2CCC2)O |

Origin of Product |

United States |

Structural Uniqueness and Research Significance of the Cyclobutyl and Methoxyphenol Moieties

The distinct chemical personality of 2-Cyclobutyl-5-methoxyphenol is derived from its two primary functional components: the cyclobutyl ring and the methoxyphenol group. Each of these imparts specific properties that are of considerable interest in medicinal and synthetic chemistry.

The methoxyphenol moiety is a common feature in a vast number of natural products and synthetic compounds, recognized for its diverse biological activities and utility as a synthetic intermediate. sioc-journal.cnfishersci.se Methoxyphenols are a class of compounds that contain a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542). hmdb.caymdb.ca The presence of both a hydroxyl (-OH) and a methoxy (-OCH₃) group on the aromatic ring influences its electronic properties and reactivity. The methoxy group, an electron-donating group, and the hydroxyl group can affect the acidity of the phenol and direct the regioselectivity of subsequent chemical reactions. For instance, methoxyphenol derivatives have been investigated for their antioxidant properties, which are linked to the ability of the phenolic hydrogen to be donated to quench free radicals. researchgate.net

The specific arrangement in this compound, with the bulky cyclobutyl group positioned ortho to the hydroxyl group and meta to the methoxy group, presents a unique steric and electronic environment that warrants detailed study.

Table 1: Properties of Key Structural Moieties

| Moiety | Key Structural Features | Significance in Chemistry |

|---|---|---|

| Cyclobutyl Ring | Four-membered, puckered carbocycle | Imparts conformational rigidity, influences stability and reactivity, used to enhance pharmacological properties. researchgate.netvulcanchem.comsolubilityofthings.com |

| Methoxyphenol | Phenolic ring with hydroxyl and methoxy substituents | Common in natural products, exhibits antioxidant properties, serves as a versatile synthetic intermediate. sioc-journal.cnfishersci.seresearchgate.net |

Research Gaps and Opportunities in the Fundamental Study of 2 Cyclobutyl 5 Methoxyphenol

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. icj-e.orgslideshare.net For this compound, the primary disconnections involve the carbon-carbon bond between the cyclobutyl group and the aromatic ring, and the carbon-oxygen bond of the methoxy (B1213986) group.

A logical retrosynthetic approach would involve two main pathways:

Pathway A: Aryl-Cyclobutyl Bond Formation: This strategy focuses on forming the bond between a pre-existing 3-methoxyphenol (B1666288) or a protected derivative and a cyclobutyl-containing fragment. This can be achieved through various methods, including Friedel-Crafts type reactions or transition metal-catalyzed cross-coupling reactions. The key challenge lies in controlling the regioselectivity of the substitution on the phenol ring.

Pathway B: Cyclobutane (B1203170) Ring Formation: This approach involves constructing the cyclobutyl ring onto a precursor already containing the 2-substituted-5-methoxyphenol core. This could be achieved through ring-closing metathesis or other cyclization strategies from an appropriately functionalized phenolic derivative.

Direct Synthetic Routes to this compound

Several direct synthetic routes have been developed to access the this compound scaffold, each with its own advantages and limitations.

A common approach involves the direct functionalization of a suitable phenolic precursor, such as 3-methoxyphenol. One documented synthesis involves the reaction of 3-methoxyphenol with cyclobutanone (B123998) in the presence of a strong acid catalyst to yield 2-(1-hydroxycyclobutyl)-5-methoxyphenol. Subsequent reduction of the tertiary alcohol, for instance through a dissolving metal reduction or catalytic hydrogenation, can furnish the desired this compound. amazonaws.com

The functionalization of phenols is a broad field, with various methods available to introduce substituents onto the aromatic ring. rsc.orgresearchgate.netmdpi.com The directing effects of the hydroxyl and methoxy groups on the aromatic ring play a crucial role in determining the regioselectivity of these reactions. wikipedia.org

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic compounds, including cyclobutanes. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, a diene precursor attached to the 2-position of a 5-methoxyphenol derivative could undergo RCM to form the cyclobutene (B1205218) ring, which can then be hydrogenated to the corresponding cyclobutane. The success of RCM depends heavily on the choice of catalyst and reaction conditions. organic-chemistry.orgbeilstein-journals.org

Historically, [2+2] photocycloaddition reactions have also been a cornerstone for cyclobutane synthesis. This method involves the light-induced reaction of two alkene units to form a cyclobutane ring. While powerful, this method can sometimes lack regioselectivity and may require specific chromophores for efficient reaction.

The methoxy group can be introduced at various stages of the synthesis. wikipedia.org A common method is the methylation of a corresponding phenol using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. askfilo.com This reaction, a type of Williamson ether synthesis, is generally efficient. wikipedia.org

Alternatively, the methoxy group can be present in the starting material, such as 3-methoxyphenol. In some synthetic routes, it may be necessary to demethylate a methoxy group to a hydroxyl group, which can be achieved using strong acids like HBr or Lewis acids like BBr₃. nih.gov This allows for further functionalization or modification of the phenolic hydroxyl group.

Construction of the Cyclobutyl Moiety via Ring-Closing Methodologies

Advanced Methodologies in Cyclobutyl and Phenol Ether Synthesis

Modern synthetic organic chemistry offers a range of advanced methodologies that can be applied to the synthesis of complex molecules like this compound.

Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst, is a powerful tool for creating aryl-aryl or aryl-alkyl bonds. libretexts.orgmdpi.com In the context of our target molecule, a Suzuki coupling could be envisioned between a cyclobutylboronic acid derivative and a suitably functionalized 3-methoxyphenol derivative (e.g., a halide or triflate). acs.org The reaction tolerates a wide range of functional groups and often proceeds with high yields. nih.gov

Direct C-H arylation has emerged as an atom-economical alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. nih.govworktribe.comresearchgate.net While challenging, methods for the meta-selective C-H arylation of phenols are being developed, which could provide a direct route to this compound from 3-methoxyphenol and a cyclobutyl-containing coupling partner. nih.govworktribe.comthieme.de Similarly, palladium-catalyzed C-H functionalization of free phenols has been demonstrated for para-selective modifications. acs.orgacs.org

Cycloaddition Reactions (e.g., [2+2] Cycloaddition for Cyclobutane Ring Formation)

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, enabling the construction of cyclic molecules through the concerted combination of π-electron systems. libretexts.org For the formation of the characteristic four-membered ring in cyclobutyl-containing compounds, the [2+2] cycloaddition is the most prominent and widely utilized method. acs.org This reaction typically involves two alkene-containing molecules which, upon activation, form a cyclobutane ring. libretexts.org

Historically, [2+2] photocycloaddition reactions have been the primary route for synthesizing cyclobutanes. acs.org This method requires one of the alkene components to be excited by ultraviolet (UV) light, often in the presence of a triplet sensitizer (B1316253) like benzophenone (B1666685) or acetone, to facilitate the formation of a 1,4-diradical intermediate that subsequently closes to form the ring. baranlab.org Many complex natural products containing a cyclobutane moiety have been synthesized using this photochemical approach. baranlab.org

Beyond traditional photochemistry, modern synthetic chemistry has introduced several alternative methods for effecting [2+2] cycloadditions under milder or more controlled conditions. These include:

Transition Metal-Catalyzed Cycloadditions : Various transition metals can catalyze [2+2] cycloadditions, offering an alternative to photochemical methods.

Electrochemical Cycloadditions : Recent advancements have demonstrated that anodic oxidation of olefins can generate electrophilic alkene radical cations. These reactive intermediates can then react with other double bonds in a [2+2] cycloaddition to produce cyclobutanes. icm.edu.pl This electrochemical approach is notable for being metal- and catalyst-free, representing a green and efficient synthetic pathway. icm.edu.pl

High-Pressure Reactions : The use of high pressure (e.g., 15 kbar) has been shown to promote [2+2] cycloaddition reactions, as demonstrated in the synthesis of a library of cyclobutanol (B46151) derivatives. ru.nl

These methods provide a versatile toolkit for constructing the cyclobutane core, which can then be incorporated into a phenolic structure through various synthetic sequences.

Comparison of [2+2] Cycloaddition Methodologies

Click to view interactive table

| Method | Activation | Key Intermediates | Advantages | References |

|---|---|---|---|---|

| Photochemical | UV Light (often with sensitizer) | Excited triplet state, 1,4-diradical | Historically significant, widely used for natural product synthesis. | baranlab.org, acs.org |

| Transition Metal-Catalyzed | Transition Metal Complex | Metallocycle | Avoids high-energy UV radiation, can offer different selectivity. | baranlab.org |

| Electrochemical | Anodic Oxidation | Alkene Radical Cation | Metal- and catalyst-free, scalable, green chemistry approach. | icm.edu.pl |

| High-Pressure | High Physical Pressure (e.g., 15 kbar) | Concerted or Stepwise (dipolar/diradical) | Can promote reactions that are difficult under standard conditions. | ru.nl |

Novel Dearomatization Strategies in Synthesis

Dearomatization reactions represent a powerful strategy in modern organic synthesis, transforming flat, aromatic starting materials like phenols into highly functionalized, three-dimensional cyclic structures. nih.govrsc.org This approach is particularly valuable for creating complex molecular architectures, including those found in bioactive natural products. nih.govfrontiersin.org

A prominent method is the oxidative dearomatization of phenols, which temporarily disrupts the stability of the aromatic ring to introduce new functional groups. frontiersin.org Environmentally benign hypervalent iodine reagents, such as (diacetoxy)iodobenzene (PIDA) and 2-iodoxybenzoic acid (IBX), are frequently employed as oxidants. frontiersin.orgresearchgate.net These reagents convert electron-rich phenols into highly reactive intermediates like ortho-quinols or para-quinols (cyclohexadienones). nih.govresearchgate.net These intermediates can then be trapped with various nucleophiles or participate in subsequent cycloadditions or rearrangements, allowing for the construction of intricate molecular scaffolds. nih.govthieme-connect.com This process effectively reverses the typical electronic character of the aromatic ring, a concept sometimes referred to as "aromatic ring umpolung". frontiersin.org

Recent innovations in this field include the development of catalytic asymmetric dearomatization (CADA) reactions. rsc.org These methods utilize chiral catalysts to control the stereochemistry of the dearomatization process, enabling the synthesis of enantiomerically pure complex molecules. rsc.orgthieme-connect.com Furthermore, biocatalytic dearomatization, leveraging enzymes like flavin-dependent monooxygenases, is an emerging frontier that promises high selectivity under mild, environmentally friendly conditions. researchgate.net The application of these strategies allows for the transformation of simple, inexpensive phenols into valuable, complex intermediates containing features like quaternary carbon centers, which are challenging to synthesize via other routes. frontiersin.orgthieme-connect.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has become an established technology for accelerating and improving chemical reactions. orientjchem.org Compared to conventional heating methods, microwave irradiation often leads to dramatic reductions in reaction time, increased product yields, and improved selectivity. scientific.netrasayanjournal.co.in These advantages stem from the efficient and direct heating of the reaction mixture, which can lead to rapid temperature increases and overcome kinetic barriers.

The synthesis of phenolic derivatives has greatly benefited from this technology. For instance, microwave irradiation has been successfully applied to:

Pechmann Condensation : In the synthesis of 4-methyl coumarin (B35378) derivatives from various phenols, microwave assistance reduced the reaction time from 2 hours (conventional) to just 180 seconds, while also increasing the yield under solvent-free conditions. rasayanjournal.co.in

One-Pot, Multi-Step Reactions : A one-pot, two-step synthesis of triazole-containing phenol derivatives was developed using microwave heating. scientific.net This method not only accelerated the reaction but also avoided tedious extraction procedures and the handling of potentially explosive azide (B81097) intermediates. scientific.net

SNAr Reactions : The synthesis of 4-phenoxyquinoline derivatives from phenols and 4,7-dichloroquinoline (B193633) was achieved in excellent yields (72-82%) within 10 minutes using microwave energy in a green solvent (ionic liquid). nih.gov

Heterocycle Formation : A two-step microwave-assisted method for creating phenothiazine (B1677639) derivatives from substituted phenols was developed, significantly simplifying a conventional process that required six steps. orientjchem.org

These examples demonstrate that MAOS is a powerful tool for enhancing the efficiency and environmental friendliness of synthetic routes toward complex phenolic compounds. scientific.netnih.gov

Pechmann Condensation: Conventional vs. Microwave-Assisted Synthesis

Click to view interactive table

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Starting Materials | Resorcinol (B1680541) + Ethyl Acetoacetate | Resorcinol + Ethyl Acetoacetate | rasayanjournal.co.in |

| Catalyst | p-TsOH (10 mol%) | p-TsOH (10 mol%) | rasayanjournal.co.in |

| Temperature | 80°C | 80°C | rasayanjournal.co.in |

| Reaction Time | 2 hours (7200 s) | 180 seconds | rasayanjournal.co.in |

| Yield | 21.96% | 60.10% | rasayanjournal.co.in |

| Conditions | Solvent-free | Solvent-free | rasayanjournal.co.in |

Optimization of Reaction Conditions and Yield for Laboratory Scale-Up Studies

Transitioning a synthetic procedure from a small-scale laboratory experiment to a larger, preparative scale requires careful optimization of all reaction parameters. The goal is to maximize product yield, purity, and space-time yield while ensuring safety, cost-effectiveness, and reproducibility. For the synthesis of this compound and its analogues, several key factors must be systematically investigated.

A direct synthesis of this compound has been documented involving the reduction of 2-(1-hydroxycyclobutyl)-5-methoxyphenol. amazonaws.com The optimization of such a reaction, or any of the preceding steps, would involve a multi-parameter analysis.

Key parameters for optimization include:

Reactant Stoichiometry : The molar ratio of reactants must be fine-tuned. For instance, in a cycloaddition, using a slight excess of one reactant (e.g., 3 equivalents of a vinyl ether) can drive the reaction to completion but may complicate purification. ru.nl

Catalyst Selection and Loading : The choice of catalyst and its concentration are critical. In the synthesis of coumarins, 10 mol% of the acid catalyst was found to be optimal. rasayanjournal.co.in Lowering catalyst loading reduces cost and waste, but may decrease the reaction rate.

Solvent : The reaction medium can profoundly influence rates and selectivity. While common organic solvents are often used, green alternatives like ionic liquids have shown excellent performance in microwave-assisted syntheses of phenol derivatives, leading to high yields. nih.gov

Temperature and Pressure : These are fundamental thermodynamic variables. Some reactions, like certain [2+2] cycloadditions, benefit from high pressure (e.g., 15 kbar) to achieve good yields. ru.nl Microwave-assisted reactions demonstrate how targeted temperature control can drastically shorten reaction times. rasayanjournal.co.in

Reaction Time : Monitoring the reaction progress over time is essential to identify the point of maximum product formation and prevent the formation of degradation byproducts.

Systematic evaluation of these parameters, often using Design of Experiments (DoE) methodology, is crucial for developing a robust and efficient process suitable for scale-up.

Key Parameters for Reaction Optimization and Scale-Up

Click to view interactive table

| Parameter | Objective | Considerations | Example Impact |

|---|---|---|---|

| Reactant Ratio | Maximize conversion of limiting reagent. | Cost of reagents, ease of separation from excess. | Using an optimal molar ratio can significantly increase yield. |

| Catalyst Loading | Maximize rate with minimal catalyst. | Catalyst cost, potential for product contamination, turnover number. | Reduces cost and environmental impact. rasayanjournal.co.in |

| Solvent Choice | Ensure solubility, optimize rate and selectivity. | Boiling point, polarity, safety, environmental impact (green solvents). | Ionic liquids can enhance reaction rates and yields. nih.gov |

| Temperature | Provide sufficient energy while minimizing side reactions. | Reaction kinetics vs. byproduct formation, energy costs. | Precise temperature control can improve selectivity. |

| Pressure | Influence reaction equilibrium and rate for certain reactions. | Specialized equipment required for high-pressure reactions. | High pressure can enable otherwise difficult cycloadditions. ru.nl |

| Purification | Achieve high product purity efficiently. | Crystallization vs. chromatography, solvent usage, time. | One-pot procedures can eliminate difficult purification steps. scientific.net |

Computational and Theoretical Investigations of 2 Cyclobutyl 5 Methoxyphenol

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. ajol.info It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance of accuracy and computational cost. rsc.org Functionals like B3LYP, combined with appropriate basis sets such as 6-311++G(d,p), are commonly used for organic molecules to yield reliable results. researchgate.netnih.gov

The first step in characterizing a molecule computationally is to determine its most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to all atomic coordinates. cnr.it For 2-Cyclobutyl-5-methoxyphenol, this process would refine the bond lengths, bond angles, and dihedral angles of the phenyl ring, the cyclobutyl substituent, the methoxy (B1213986) group, and the hydroxyl group until the lowest energy conformation is found.

Following optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. cdnsciencepub.comkarazin.ua Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions.

Table 1: Predicted Structural Parameters for this compound Note: The values in this table are representative examples based on DFT calculations of similar phenolic and cyclobutyl compounds, as specific published data for this compound is not available. The actual values would be obtained from a DFT geometry optimization.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C(ring)-O (hydroxyl) | ~1.37 Å |

| Bond Length | C(ring)-O (methoxy) | ~1.38 Å |

| Bond Length | O-CH₃ (methoxy) | ~1.43 Å |

| Bond Length | C(ring)-C(cyclobutyl) | ~1.52 Å |

| Bond Angle | C-O-H (hydroxyl) | ~109° |

| Bond Angle | C-O-C (methoxy) | ~118° |

| Dihedral Angle | C-C-O-H (hydroxyl torsion) | ~0° or 180° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical stability and electronic excitability. schrodinger.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly on the oxygen atoms of the hydroxyl and methoxy groups, which have lone pairs of electrons. The LUMO is likely distributed over the aromatic π-system. DFT calculations would provide precise energies and visual representations of these orbitals. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Energies Note: These values are illustrative examples. Actual values are obtained via DFT calculations.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | ~ -5.5 eV | Region of electron donation (nucleophilic character) |

| LUMO | ~ -1.0 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Indicates chemical stability and electronic transition energy |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting reactivity by identifying electron-rich and electron-poor regions. walisongo.ac.id Red-colored areas indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electron-poor), which are sites for nucleophilic attack. malayajournal.org Green areas are neutral.

In this compound, the MEP map would be expected to show a significant region of negative potential (red) around the phenolic oxygen atom due to its lone pairs, making it a primary site for hydrogen bonding and electrophilic interaction. The hydrogen atom of the hydroxyl group would exhibit a strong positive potential (blue), marking it as an acidic proton and a hydrogen bond donor site. The aromatic ring and the cyclobutyl group would likely show regions of intermediate or near-neutral potential (green and yellow).

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Spatial Distribution)

Conformational Analysis and Potential Energy Surfaces (PES)

Molecules with rotatable single bonds can exist in different spatial arrangements called conformations or rotamers. lumenlearning.com Conformational analysis involves studying the energy of the molecule as a function of rotation around these bonds to identify stable conformers and the energy barriers between them. nih.gov This is often visualized using a Potential Energy Surface (PES), which plots energy against one or more torsional angles. nih.govrug.nl

The conformational landscape of this compound is determined by several key rotations:

Rotation around the C(ring)–O(hydroxyl) bond: This determines the orientation of the hydroxyl hydrogen relative to the ring.

Rotation around the C(ring)–O(methoxy) bond: This governs the position of the methyl group.

Rotation around the C(ring)–C(cyclobutyl) bond: This sets the orientation of the cyclobutyl ring relative to the phenyl group.

Puckering of the cyclobutyl ring: The cyclobutane (B1203170) ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain, and this puckering can interconvert. dalalinstitute.com

The energy required to rotate from one stable conformer to another over an unstable transition state is known as the rotational barrier. iupac.org For substituted toluenes, these barriers can be very low. rsc.org Computational methods can map the PES for these rotations to determine the relative energies of all possible conformers and the barriers separating them. Steric hindrance between the bulky cyclobutyl group, the methoxy group, and the adjacent hydrogen on the ring will play a significant role in determining the most stable conformations.

Intramolecular hydrogen bonding, the formation of a hydrogen bond within a single molecule, can be a powerful force in determining molecular conformation and stability. jchemrev.com This typically occurs when a hydrogen bond donor (like an -OH group) and an acceptor (like a methoxy oxygen) are positioned close to each other, often forming a stable five- or six-membered ring. stackexchange.com

In the specific case of this compound, the hydroxyl group is at position 1, the cyclobutyl group at position 2, and the methoxy group at position 5. Due to this substitution pattern, the hydroxyl and methoxy groups are on opposite sides of the benzene (B151609) ring and are too far apart to form an intramolecular hydrogen bond.

However, in a different isomer, such as 2-methoxy-6-cyclobutylphenol, a strong intramolecular hydrogen bond between the phenolic -OH and the methoxy oxygen would be expected. Such an interaction, well-documented in related molecules like 2-methoxyphenol (guaiacol), significantly stabilizes the conformer where the two groups are oriented towards each other, making it the dominant form. researchgate.netnih.gov The energy of this type of hydrogen bond is often estimated by comparing the energy of the H-bonded conformer with a hypothetical non-bonded conformer. nih.gov The absence of this stabilizing interaction in this compound means its conformational preferences will be dictated primarily by steric effects rather than by intramolecular hydrogen bonding.

Rotational Barriers and Conformational Isomerism of Phenol and Cyclobutyl Moieties

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. researchgate.netripublication.com These theoretical calculations provide valuable insights into the vibrational and electronic characteristics of the molecule, which can be correlated with experimental data obtained from techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. researchgate.netripublication.comflorajournal.com

Studies often employ the B3LYP functional with various basis sets, such as 6-31G(d,p) or 6-311++G(d,p), to optimize the molecular geometry and calculate vibrational frequencies. researchgate.netnih.gov The calculated wavenumbers from these theoretical models are then compared with experimental FT-IR spectra. For instance, the characteristic vibrational modes, including the O-H stretching of the phenol group, C-H stretching of the cyclobutyl and aromatic rings, and C-O stretching of the methoxy group, can be assigned based on these computations. nih.govmdpi.com The theoretical calculations of vibrational frequencies are often scaled to better match experimental observations, accounting for anharmonicity and other factors not explicitly included in the harmonic approximation used in the calculations.

Similarly, Time-Dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis). ripublication.comscience.govijsrst.com These calculations can determine the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. ripublication.commu-varna.bg The predicted λmax values for electronic transitions, such as π-π* transitions within the benzene ring, can be compared with the experimental UV-Vis spectrum, which is typically recorded in a solvent like ethanol (B145695) or DMSO. researchgate.netmu-varna.bg The agreement between the calculated and experimental spectra helps to validate the computed molecular structure and electronic properties. ripublication.com

| Spectroscopic Technique | Parameter | Predicted Value (Computational) | Experimental Value |

|---|---|---|---|

| FT-IR | O-H Stretching (cm⁻¹) | ~3336 cm⁻¹ | ~3316 cm⁻¹ |

| C=O Stretching (cm⁻¹) | ~1684 cm⁻¹ | ~1686 cm⁻¹ | |

| UV-Vis | λmax 1 (nm) | ~349 nm | ~337 nm |

| λmax 2 (nm) | ~302 nm | ~278 nm |

Quantum Chemical Descriptors for Reactivity and Interaction Studies

Quantum chemical descriptors derived from DFT calculations provide a quantitative basis for understanding the chemical reactivity and interaction behavior of this compound. rasayanjournal.co.in These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as Mulliken atomic charges. ossila.comacgpubs.org

The HOMO represents the ability of a molecule to donate an electron, while the LUMO indicates its ability to accept an electron. ossila.com The energy of the HOMO is linked to the ionization potential, and the LUMO energy is related to the electron affinity. rasayanjournal.co.in The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netscielo.org.za For phenolic compounds, the HOMO is often localized on the benzene ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. researchgate.net

Mulliken population analysis is used to calculate the partial atomic charges on each atom in the molecule. acgpubs.orgresearchgate.net This analysis helps to identify the distribution of electron density and locate the nucleophilic and electrophilic centers. researchgate.netsemanticscholar.org In phenolic structures, oxygen atoms typically carry a negative charge, making them nucleophilic sites, while the hydrogen atom of the hydroxyl group and some carbon atoms in the ring may carry a positive charge, acting as electrophilic sites. researchgate.netsemanticscholar.org These charge distributions are fundamental to understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Representative Phenolic Structure Note: Values are illustrative for a related methoxyphenol derivative, calculated using the B3LYP/6-311++G(d,p) level of theory, to demonstrate the type of data generated.

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.120 |

| LUMO Energy (eV) | -1.320 |

| Energy Gap (ΔE) (eV) | 4.800 |

| Ionization Potential (eV) | 6.120 |

| Electron Affinity (eV) | 1.320 |

| Electronegativity (χ) | 3.720 |

| Chemical Hardness (η) | 2.400 |

| Electrophilicity Index (ω) | 2.882 |

Nonlinear Optical (NLO) Property Prediction from First Principles

First-principles calculations, primarily using DFT, are employed to predict the nonlinear optical (NLO) properties of organic molecules like this compound. uobasrah.edu.iqfrontiersin.org NLO materials are of significant interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. researchgate.netmdpi.com The key parameters that quantify the NLO response of a molecule are the electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). ijsrst.com

Computational methods, often at the B3LYP level of theory, can calculate these properties based on the optimized molecular geometry. ijsrst.comscience.gov A large first-order hyperpolarizability (β) is a primary indicator of a significant second-order NLO response. mdpi.com The magnitude of β is influenced by factors such as the presence of electron-donating and electron-accepting groups, and the extent of π-conjugation within the molecule. frontiersin.org In this compound, the hydroxyl (-OH) and methoxy (-OCH3) groups act as electron donors, which can enhance the NLO properties by facilitating intramolecular charge transfer through the π-system of the benzene ring.

The calculated values of the dipole moment and hyperpolarizability components (βx, βy, βz) are used to determine the total molecular hyperpolarizability (β_tot). A high β_tot value suggests that the molecule could be a promising candidate for the development of new NLO materials. science.gov

Table 3: Predicted Nonlinear Optical (NLO) Properties for a Representative Phenolic Compound Note: Data is illustrative for a related compound to show the typical parameters calculated. Calculations are often performed using the B3LYP method.

| NLO Property | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 2.50 |

| Mean Polarizability (α) (a.u.) | 1.5 x 10⁻²³ |

| Total First Hyperpolarizability (β_tot) (a.u.) | 7.8 x 10⁻³⁰ |

Chemical Reactivity and Derivatization Pathways of 2 Cyclobutyl 5 Methoxyphenol

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is the most acidic proton in the molecule (pKa typically ~10), making it a primary site for reactions involving deprotonation and subsequent nucleophilic attack. It is also highly susceptible to oxidation.

The nucleophilicity of the corresponding phenoxide anion, formed upon deprotonation with a suitable base, is the foundation for forming new ether and ester derivatives.

Etherification: The Williamson ether synthesis is a classic and efficient method for converting the phenolic hydroxyl group into an ether. This reaction involves the deprotonation of the phenol (B47542) using a base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) to generate the 2-cyclobutyl-5-methoxyphenoxide anion. This potent nucleophile then undergoes an Sɴ2 reaction with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the corresponding alkyl ether. For instance, reaction with methyl iodide would yield 1-cyclobutyl-2,4-dimethoxybenzene.

Esterification: Phenolic esters are readily synthesized through acylation. This is typically achieved by reacting 2-Cyclobutyl-5-methoxyphenol with an acylating agent, such as an acid chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride). The reaction is often catalyzed by a tertiary amine base like pyridine (B92270) or triethylamine, which serves to neutralize the acid byproduct (HCl or carboxylic acid) and may act as a nucleophilic catalyst. The reaction with acetyl chloride produces 2-cyclobutyl-5-methoxyphenyl acetate, a stable derivative that can also serve as a protecting group for the phenol.

The following interactive table summarizes common etherification and esterification reactions.

| Reaction Type | Reagent(s) | Product Name | Key Conditions |

|---|---|---|---|

| Etherification | 1. K₂CO₃ 2. Methyl Iodide (CH₃I) | 1-Cyclobutyl-2,4-dimethoxybenzene | Anhydrous solvent (e.g., Acetone, DMF) |

| Etherification | 1. NaH 2. Benzyl Bromide (BnBr) | 2-(Benzyloxy)-1-cyclobutyl-4-methoxybenzene | Anhydrous solvent (e.g., THF) |

| Esterification | Acetyl Chloride, Pyridine | 2-Cyclobutyl-5-methoxyphenyl acetate | Anhydrous solvent (e.g., CH₂Cl₂) at 0 °C to RT |

| Esterification | Benzoic Anhydride, DMAP | 2-Cyclobutyl-5-methoxyphenyl benzoate | Catalytic 4-Dimethylaminopyridine (DMAP) |

Phenols are electron-rich and are readily oxidized. The oxidation of this compound can lead to different products depending on the oxidant and reaction conditions.

Quinone Formation: A characteristic reaction of phenols with electron-donating groups in the para position is oxidation to a p-quinone. For this compound, the methoxy (B1213986) group is para to the hydroxyl group's position on the ring. Mild oxidizing agents, such as Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO) or salcomine-O₂ systems, can selectively oxidize the phenol to produce 2-cyclobutyl-1,4-benzoquinone . During this transformation, the methoxy group is eliminated. Stronger, less selective oxidants like chromic acid may lead to ring degradation.

Radical Coupling: One-electron oxidation, which can be initiated by enzymes (e.g., laccase, peroxidase) or certain chemical reagents (e.g., Fe(III)Cl₃), generates a phenoxy radical intermediate. This radical is stabilized by resonance, with spin density distributed across the aromatic ring. These radicals can subsequently dimerize or polymerize through C-C or C-O bond formation, leading to a complex mixture of oligomeric products. The regioselectivity of coupling is influenced by steric hindrance from the cyclobutyl group.

Etherification and Esterification Reactions

Transformations Involving the Methoxy Group

The methoxy (-OCH₃) group is generally robust but can be cleaved under specific, typically harsh, conditions to reveal a second hydroxyl group.

The cleavage of the aryl-O-CH₃ bond is a synthetically important transformation that converts the methoxy group back into a hydroxyl group. This process yields 4-cyclobutylbenzene-1,3-diol .

With Strong Protic Acids: Reagents like concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures can cleave the ether via an Sɴ2 attack of the halide ion on the protonated ether's methyl group. This method is effective but lacks selectivity if other acid-sensitive groups are present.

With Lewis Acids: Boron tribromide (BBr₃) is a highly effective and widely used reagent for cleaving aryl methyl ethers, often providing excellent yields at low temperatures (e.g., -78 °C to room temperature). The reaction proceeds via coordination of the boron to the ether oxygen, followed by intramolecular or intermolecular transfer of a bromide ion to the methyl carbon. Other Lewis acids like aluminum chloride (AlCl₃) can also be employed, sometimes in the presence of a nucleophilic scavenger like ethanethiol.

The following interactive table compares common demethylation methods.

| Reagent | Product | Typical Conditions | Selectivity & Considerations |

|---|---|---|---|

| Boron Tribromide (BBr₃) | 4-Cyclobutylbenzene-1,3-diol | CH₂Cl₂, -78 °C to RT | High efficiency; standard for aryl methyl ethers. Stoichiometric amounts are required. |

| Hydrobromic Acid (HBr) | 4-Cyclobutylbenzene-1,3-diol | Aqueous HBr (48%), reflux | Harsh conditions (high temp, strong acid). Not suitable for acid-labile substrates. |

| Methionine / Methanesulfonic Acid | 4-Cyclobutylbenzene-1,3-diol | Reflux | "Green" alternative, but requires high temperatures and may have slower reaction rates. |

Direct C-H functionalization of the methyl group within the methoxy substituent is chemically challenging due to its low reactivity. Such transformations are not common and would require advanced synthetic strategies. A more synthetically viable approach to introduce functionality at this position involves a multi-step sequence:

Demethylation of the methoxy group to the corresponding phenol (4-cyclobutylbenzene-1,3-diol) as described in section 5.2.1.

Selective protection of one of the two hydroxyl groups, if necessary.

Re-alkylation of the desired hydroxyl group using a functionalized alkylating agent (e.g., 2-bromoethanol) to install a new, functionalized ether side chain.

This sequence circumvents the difficulty of direct C-H activation and offers a more controlled and predictable route to derivatives.

Demethylation Reactions

Reactivity of the Cyclobutyl Ring System

The cyclobutyl ring is a saturated alkyl substituent. Its reactivity is largely confined to the C-H bonds, with the benzylic position (the carbon atom of the cyclobutyl ring directly attached to the aromatic system) being the most susceptible to reaction.

Benzylic Oxidation: The benzylic C-H bond is activated towards oxidation due to the stability of the resulting benzylic radical or cationic intermediate. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can oxidize this position. Under controlled conditions, this could potentially yield 2-(1-oxocyclobutyl)-5-methoxyphenol . However, the phenolic group is also sensitive to oxidation, so it would typically require protection (e.g., as an ester or ether) prior to performing this reaction to prevent unwanted oxidation of the aromatic ring.

Benzylic Halogenation: A more selective transformation is radical halogenation at the benzylic position. Using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide (BPO) or AIBN, or under UV irradiation, facilitates the selective bromination of the benzylic carbon. This reaction would produce 2-(1-bromocyclobutyl)-5-methoxyphenol . This bromo-derivative is a valuable synthetic intermediate, as the bromine can be displaced by a variety of nucleophiles or used in cross-coupling reactions to introduce further diversity.

The cyclobutyl ring itself is relatively stable and does not readily undergo ring-opening reactions under typical synthetic conditions, despite possessing significant ring strain (approx. 26 kcal/mol). Such transformations would require specific catalytic systems or high-energy conditions (pyrolysis, photolysis) not commonly employed in standard derivatization chemistry.

Ring-Opening Reactions and Rearrangements

The strained cyclobutane (B1203170) ring is susceptible to ring-opening reactions, particularly under conditions that generate cationic or radical intermediates. stackexchange.comnih.gov While specific studies on this compound are not extensively detailed in the provided results, general principles of cyclobutane chemistry suggest that reactions involving strong acids or transition metal catalysts could induce ring expansion or cleavage. stackexchange.com For instance, acid-catalyzed rearrangement could potentially lead to the formation of a more stable cyclopentyl or open-chain alkyl-substituted phenol. stackexchange.com

Rearrangements involving the phenolic ether, such as the Fries or photo-Fries rearrangement, could also be envisioned. rit.edu These reactions typically involve the migration of the acyl group (if the phenol were esterified) from the oxygen to the aromatic ring, yielding hydroxyketone derivatives. rit.edu

Functionalization of the Cyclobutyl Ring (e.g., halogenation, alkylation)

Direct functionalization of the cyclobutyl ring presents a synthetic challenge due to its relatively inert saturated hydrocarbon nature. nih.gov However, radical halogenation, for instance with N-bromosuccinimide (NBS) under UV irradiation, could selectively introduce a halogen atom at the benzylic-like position of the cyclobutyl ring, adjacent to the aromatic ring. This position is activated due to the potential for stabilization of a radical intermediate by the aromatic system.

Alkylation of the cyclobutyl ring is less straightforward. It would likely require prior functionalization, such as the introduction of a halide or a carbonyl group, to create a reactive handle for subsequent carbon-carbon bond formation. google.com

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating effects of both the hydroxyl and methoxy groups. dalalinstitute.comleah4sci.commasterorganicchemistry.com These substituents direct incoming electrophiles primarily to the ortho and para positions relative to themselves.

The general mechanism for EAS involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.commasterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.commsu.edu In a subsequent fast step, a proton is removed from the ring, restoring aromaticity and yielding the substituted product. masterorganicchemistry.commsu.edu

Given the substitution pattern of this compound, the likely positions for electrophilic attack are C4 and C6. The directing effects of the activating groups are summarized in the table below.

| Substituent | Activating/Deactivating | Directing Influence |

| -OH (hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH3 (methoxy) | Strongly Activating | Ortho, Para |

| -Cyclobutyl | Weakly Activating | Ortho, Para |

Table 1: Directing Effects of Substituents on the Phenolic Ring

Common electrophilic aromatic substitution reactions applicable to this compound include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂/FeBr₃ or Cl₂/AlCl₃. mnstate.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). mnstate.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. mnstate.edu

Friedel-Crafts Alkylation: Introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). mnstate.edu

Friedel-Crafts Acylation: Introduction of an acyl group using an acyl halide or anhydride with a Lewis acid catalyst. mnstate.edu

The interplay between the existing substituents will govern the regioselectivity of these reactions. The powerful ortho, para-directing ability of the hydroxyl and methoxy groups will dominate, leading to substitution at the positions ortho to these groups.

Synthesis of Novel Analogues and Derivatives with Modified Structural Motifs

The structural framework of this compound serves as a template for the synthesis of novel analogues and derivatives. amazonaws.comresearchgate.net Modifications can be introduced at the phenolic hydroxyl group, the aromatic ring, or the cyclobutyl moiety to explore structure-activity relationships for various applications.

Synthetic strategies for creating derivatives include:

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily alkylated or acylated to produce ethers and esters, respectively. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding ether. mdpi.com

Modification of the Cyclobutyl Ring: As discussed in section 5.3.2, functionalization of the cyclobutyl ring can be achieved, creating a point for further derivatization. For instance, a halogenated derivative can undergo nucleophilic substitution or be used in cross-coupling reactions.

Cross-Coupling Reactions: The aromatic ring can be functionalized with a halide or a triflate, which can then participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new aryl, vinyl, or alkynyl groups. nih.gov

Multicomponent Reactions: It is conceivable to design multicomponent reactions that incorporate the this compound scaffold to rapidly generate a library of diverse derivatives.

Investigation of Intermolecular Interactions and Solid State Characteristics

Detailed Analysis of Hydrogen Bonding Networks and Their Influence on Supramolecular Assembly

Hydrogen bonding is a predominant force in the crystal engineering of phenols. researchgate.net The hydroxyl (-OH) group of the phenol (B47542) is a potent hydrogen bond donor, while the oxygen atoms of both the hydroxyl and methoxy (B1213986) (-OCH₃) groups can act as acceptors. This dual functionality allows for the formation of intricate hydrogen-bonding networks that are fundamental to the supramolecular assembly of the crystal.

The hydroxyl group of one molecule can form a strong hydrogen bond with the hydroxyl or methoxy oxygen of a neighboring molecule. These interactions can lead to the formation of various supramolecular motifs, such as chains or dimers. researchgate.net For instance, studies on 4-hydroxymethyl-2-methoxyphenol reveal a three-dimensional network linked by O-H···O hydrogen bonds. rsc.orgresearchgate.net The presence of the bulky cyclobutyl group might introduce steric hindrance, potentially influencing the preferred hydrogen-bonding patterns and the resulting supramolecular architecture. nih.gov The interplay between the electron-donating methoxy group and the hydroxyl group affects the acidity of the phenolic proton and, consequently, the strength of the hydrogen bonds it forms. acs.orgresearchgate.netnih.govtandfonline.com

Table 1: Potential Hydrogen Bonding Parameters in 2-Cyclobutyl-5-methoxyphenol (Inferred from Analogous Compounds)

| Interaction Type | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| Intramolecular | O-H···O(methoxy) | ~2.3 | ~107 | rsc.org |

| Intermolecular | O-H···O(hydroxyl) | 2.0 - 2.2 | 157 - 178 | rsc.org |

| Intermolecular | O-H···O(methoxy) | 2.1 - 2.4 | 150 - 170 | iucr.org |

This table presents representative data from studies on structurally related phenols and methoxyphenols to illustrate potential hydrogen bonding geometries.

π-Stacking and Van der Waals Interactions in Crystal Lattices

Beyond hydrogen bonding, other non-covalent interactions contribute to the stability of the crystal lattice of this compound. The presence of the benzene (B151609) ring facilitates π-stacking interactions, where the electron-rich π-systems of adjacent aromatic rings align, contributing to the cohesive energy of the crystal. These interactions can manifest in various geometries, such as face-to-face or slipped-stack arrangements.

Van der Waals forces, although weaker on an individual basis, are collectively significant due to the large surface area of the molecule. These forces include dipole-dipole interactions, arising from the polar nature of the hydroxyl and methoxy groups, and London dispersion forces, which are present between all atoms and molecules. The bulky, non-polar cyclobutyl group will primarily interact through these dispersion forces.

Polymorphism and Co-crystallization Studies: Formation and Characterization of Different Solid Forms

Polymorphism is the ability of a compound to exist in more than one crystalline form. chemrxiv.org These different forms, or polymorphs, have distinct crystal structures and, consequently, different physical properties such as melting point, solubility, and stability. Organic molecules, particularly those with conformational flexibility, are prone to polymorphism.

The this compound molecule possesses a degree of flexibility, especially in the orientation of the cyclobutyl and methoxy groups relative to the phenol ring. This flexibility increases the likelihood of polymorphism, as different conformers may pack into different crystal lattices under various crystallization conditions (e.g., solvent, temperature, pressure).

While no specific polymorphs of this compound have been reported, the study of polymorphism is crucial for any solid-state material. Different polymorphs can arise from a trade-off between kinetic and thermodynamic factors during crystallization. One form may be kinetically favored and crystallize first, while another may be the most thermodynamically stable.

Co-crystallization, the process of forming a crystalline solid that consists of two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties. By introducing a co-former that can interact with this compound through hydrogen bonding or other non-covalent interactions, new crystalline phases with unique properties can be designed. For instance, co-crystallization of phenols with other organic molecules is a common strategy in crystal engineering. acs.org

Table 2: Common Analytical Techniques for Characterizing Solid Forms

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Fingerprint for a specific crystalline form, unit cell dimensions. |

| Single Crystal X-ray Diffraction (SCXRD) | Precise 3D atomic arrangement, bond lengths, and angles. |

| Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, and enthalpies. |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. |

| Infrared (IR) and Raman Spectroscopy | Information on functional groups and intermolecular interactions. |

| Solid-State NMR (ssNMR) | Information about the local environment of specific nuclei in the crystal. |

Thermodynamic Aspects of Crystal Growth and Stability

The growth and stability of a particular crystalline form of this compound are governed by thermodynamic principles. The most stable polymorphic form will have the lowest Gibbs free energy under a given set of conditions. The relative stability of different polymorphs can be temperature-dependent.

The process of crystallization from a solution or melt is driven by supersaturation, which provides the thermodynamic driving force. The kinetics of nucleation and crystal growth are also critical. The rate of crystal growth is influenced by factors such as temperature, viscosity of the medium, and the presence of impurities. researchgate.net

The enthalpy of fusion and sublimation are key thermodynamic parameters that characterize the stability of a crystal lattice. nih.gov These values reflect the energy required to overcome the intermolecular forces holding the molecules together in the solid state. Theoretical calculations, such as Density Functional Theory (DFT), can be used to estimate the lattice energies of different potential polymorphs and predict their relative stabilities. nih.gov Experimental techniques like Differential Scanning Calorimetry (DSC) are used to measure the thermal properties and transitions between different solid forms.

Advanced Analytical Methodologies for the Research Oriented Characterization of 2 Cyclobutyl 5 Methoxyphenol

Chromatographic Separations Coupled with High-Resolution Detection (e.g., UPLC-MS/MS, GC-MS with Derivatization) for Trace Analysis and Purity Assessment in Research Applications

The precise and sensitive analysis of 2-Cyclobutyl-5-methoxyphenol, particularly at trace levels and for purity verification, necessitates the use of advanced chromatographic techniques coupled with high-resolution mass spectrometry. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring a derivatization step, are the primary methods in this domain.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS stands as a powerful tool for the quantification of organic molecules in various matrices. dndi.org Its high separation efficiency, speed, and sensitivity make it ideal for analyzing this compound. The UPLC system effectively separates the target compound from isomers and matrix components, while the tandem mass spectrometer provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM). researchgate.net In MRM mode, a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This high specificity allows for accurate quantification even in complex samples. researchgate.net

For this compound, an electrospray ionization (ESI) source would typically be used, likely in negative ion mode ([M-H]⁻) due to the acidic nature of the phenolic hydroxyl group. The development of a robust UPLC-MS/MS method involves the optimization of chromatographic conditions and mass spectrometric parameters. researchgate.netmdpi.com

Interactive Table: Hypothetical UPLC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Purpose |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.7 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies mobile phase to improve peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for gradient elution. |

| Flow Rate | 0.4 mL/min | Optimized for UPLC column dimensions. |

| Gradient | 5% to 95% B over 5 minutes | Elutes compounds with varying polarities. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Negative | Forms [M-H]⁻ ions from the phenolic group. |

| Precursor Ion (Q1) | m/z 177.1 | Corresponds to the deprotonated molecule [C₁₁H₁₄O₂ - H]⁻. |

| Product Ion (Q3) | m/z 121.1 | A plausible fragment from the loss of the cyclobutyl group. |

| Dwell Time | 100 ms | Time spent acquiring data for a specific MRM transition. |

| Cone Voltage | 30 V | Optimizes the abundance of the precursor ion. |

| Collision Energy | 20 eV | Optimizes the fragmentation of the precursor ion. |

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC analysis of phenolic compounds like this compound can be challenging due to their polarity and the presence of an active hydrogen in the hydroxyl group, which can lead to poor peak shape and adsorption onto the GC system. researchgate.net Chemical derivatization is a crucial step to overcome these issues by converting the polar -OH group into a less polar, more volatile, and more thermally stable group. researchgate.netjfda-online.com

Common derivatization techniques for phenols include silylation and acylation. jfda-online.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.

Acylation: Reagents such as acetic anhydride (B1165640) or pentafluorobenzyl bromide (PFBBr) convert the phenol (B47542) into an ester derivative. researchgate.netmdpi.com This not only improves chromatographic behavior but can also introduce fluorinated groups that enhance sensitivity when using an electron capture detector (ECD). researchgate.net

Following derivatization, the resulting compound is analyzed by GC-MS. The mass spectrum of the derivative provides key structural information. For instance, the mass difference between the derivatized and underivatized molecule can confirm the number of active hydroxyl groups. nih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Phenols

| Reagent Class | Example Reagent | Target Functional Group | Derivative Formed | Key Advantages |

| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether | Increases volatility, thermal stability; clean reaction byproducts. researchgate.net |

| Acylating Agents | Acetic Anhydride | -OH, -NH | Acetate ester | Protects unstable groups, improves stability and volatility. researchgate.netmdpi.com |

| Acylating Agents | MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | -OH, -COOH, -NH | Trimethylsilyl (TMS) ether | Highly volatile byproducts, powerful silyl (B83357) donor. |

| Alkylating Agents | PFBBr (Pentafluorobenzyl Bromide) | -OH (phenolic) | Pentafluorobenzyl ether | Creates derivative suitable for highly sensitive Electron Capture Detection (ECD). researchgate.net |

Multidimensional Analytical Techniques for Complex Mixture Deconvolution and Comprehensive Profiling

When this compound is part of a complex mixture, such as a natural product extract or a synthetic reaction mixture with numerous byproducts, one-dimensional analysis may not provide sufficient resolution. chromatographyonline.comnih.gov Multidimensional techniques are employed to enhance separation and provide more comprehensive characterization.

Two-Dimensional Nuclear Magnetic Resonance (2D-NMR)

While 1D-NMR provides initial structural information, 2D-NMR is indispensable for the unambiguous structural elucidation of a novel or complex molecule like this compound. uoa.gr Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between atoms.

COSY: Identifies proton-proton (¹H-¹H) couplings within the cyclobutyl and aromatic rings.

HSQC: Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the cyclobutyl ring, the methoxy (B1213986) group, and the phenol ring together.

These experiments are essential for confirming the substitution pattern on the benzene (B151609) ring and the precise structure of the cyclobutyl moiety, differentiating it from potential isomers. nih.govtdx.cat

Two-Dimensional Liquid Chromatography (2D-LC)

Comprehensive two-dimensional liquid chromatography (LCxLC) offers a significant increase in peak capacity compared to conventional one-dimensional LC, making it exceptionally powerful for resolving highly complex samples containing phenolic compounds. nih.govresearchgate.net In an LCxLC system, the effluent from the first dimension (¹D) column is sequentially transferred in fractions to a second, orthogonal dimension (²D) column for further separation. chromatographyonline.comnih.gov The orthogonality is achieved by using different separation mechanisms in each dimension (e.g., different column chemistries or mobile phases). researchgate.net For phenolic mixtures, a common setup might involve a phenyl-hexyl column in the first dimension and a C18 column in the second, providing a comprehensive profile of the sample. chromatographyonline.com

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy

Phenolic compounds containing electron-donating substituents, such as the methoxy group in this compound, often exhibit intrinsic fluorescence. copernicus.orgcopernicus.org Excitation-Emission Matrix (EEM) spectroscopy is a sensitive technique that maps the fluorescence intensity of a sample across a range of excitation and emission wavelengths, creating a unique three-dimensional contour plot or "fingerprint". copernicus.orgunito.it Phenols substituted with electron-donating groups tend to have their fluorescence peaks red-shifted compared to unsubstituted phenol. copernicus.org EEM can be used to detect and potentially quantify this compound in mixtures, especially when combined with chemometric techniques like Parallel Factor Analysis (PARAFAC) to deconvolve the spectra of individual components. copernicus.org

Interactive Table: Potential Multidimensional Analysis Parameters for this compound

| Technique | Parameter | Description | Expected Outcome |

| 2D-NMR | HMBC | Long-range ¹H-¹³C correlations | Unambiguous connection of the methoxy group (¹H ~3.8 ppm) to its aromatic carbon (¹³C ~148 ppm) and the cyclobutyl protons to the aromatic ring. |

| 2D-LC | ¹D Column | Phenyl-Hexyl | Separation based on π-π interactions and hydrophobicity. |

| 2D-LC | ²D Column | C18 (Reversed-Phase) | Orthogonal separation based primarily on hydrophobicity. chromatographyonline.com |

| EEM | Excitation Range | 230-350 nm | Covers the typical absorption range for substituted phenols. |

| EEM | Emission Range | 280-450 nm | To capture the fluorescence emission, which for methoxyphenols is often red-shifted to the 310-320 nm region. copernicus.orgcopernicus.org |

Development of Specific Spectroscopic Probes for Targeted Detection and Quantification

For rapid and selective detection of this compound without the need for chromatographic separation, specific spectroscopic probes can be developed. These probes are designed to undergo a measurable change in their optical properties (e.g., color or fluorescence) upon selective interaction with the target analyte. mdpi.com

The development of such a probe would leverage the unique structural features of this compound, primarily the phenolic hydroxyl group. Strategies could include:

Luminescent Metal Complexes: Lanthanide complexes, for instance, can be designed with ligands that interact with the phenol, leading to a quenching or enhancement of the metal's characteristic long-lived luminescence. ekb.eg

Fluorescent Dyes: The structure of a fluorescent molecule like rhodamine or fluorescein (B123965) can be modified to react specifically with the phenol, causing a change from a non-fluorescent (spirocyclic) form to a highly fluorescent (open) form. bohrium.com

Quantum Dots (QDs): The surface of QDs can be functionalized with recognition elements that bind to the phenol. This interaction can alter the electronic properties of the QDs, resulting in fluorescence quenching and allowing for sensitive detection. nih.gov

The design of a probe with high selectivity for this compound over other similar phenols would be challenging and would likely require exploiting the steric bulk of the cyclobutyl group in the binding site of the probe.

Interactive Table: Strategies for Spectroscopic Probe Development for Phenols

| Probe Type | Principle of Detection | Example | Potential for this compound |

| Luminescent Metal Complexes | Analyte binding modulates the luminescence of a central metal ion (e.g., Europium(III)). ekb.eg | [Eu(III)-(TAN)₂-Phen]Cl for phenol detection. ekb.eg | A custom ligand could be synthesized to create a binding pocket that accommodates the cyclobutyl group, enhancing selectivity. |

| Functionalized Quantum Dots | Analyte binding to the QD surface causes fluorescence quenching or enhancement. | Boron, Nitrogen co-doped Carbon QDs for detecting phenolic derivatives. nih.gov | Surface modification of QDs with a complementary receptor could enable selective binding. |

| Reactive Dyes | Analyte-induced chemical reaction causes a significant change in color (colorimetric) or fluorescence (fluorometric). bohrium.com | Rhodamine-based probes reacting with the phenolic -OH group. bohrium.com | A reaction-based probe could be designed, though achieving high selectivity over other phenols would be difficult. |

Chemometric Approaches for Data Analysis and Pattern Recognition in Analytical Research

The advanced analytical methods described generate large and complex datasets. Chemometrics, the application of statistical and mathematical methods to chemical data, is essential for extracting meaningful information, recognizing patterns, and building predictive models. sciengine.commostwiedzy.pl

Principal Component Analysis (PCA): This is an unsupervised pattern recognition technique used to reduce the dimensionality of data. nih.gov In the context of analyzing samples containing this compound, PCA could be applied to UPLC-MS/MS or EEM data to visualize clustering of samples based on their chemical profiles, for instance, to differentiate between batches of a synthesis or to identify outliers. mostwiedzy.plnih.gov

Partial Least Squares (PLS) Regression: This is a supervised method used to build quantitative models. researchgate.net When analyzing complex mixtures where spectral or chromatographic signals overlap, PLS can be used to create a calibration model that relates the complex data to the concentration of this compound. This is particularly useful for analyzing voltammetric or spectroscopic data where multiple components interfere with each other. researchgate.nettandfonline.com

Multivariate Resolution Methods: Techniques like Parallel Factor Analysis (PARAFAC) are used to deconvolve multidimensional data, such as EEM spectra. PARAFAC can resolve the EEM of a mixture into the individual spectral profiles and relative concentrations of the underlying fluorescent components, potentially isolating the signal of this compound from other fluorophores. copernicus.org

Interactive Table: Application of Chemometric Methods in Analytical Research

| Chemometric Method | Data Source Example | Research Goal |

| Principal Component Analysis (PCA) | GC-MS or UPLC-MS/MS chromatograms from multiple samples. | Pattern recognition, sample classification, outlier detection. nih.gov |

| Partial Least Squares (PLS) | EEM fluorescence spectra or differential pulse voltammograms. researchgate.net | Quantitative analysis of the target analyte in the presence of interferences. researchgate.nettandfonline.com |

| Parallel Factor Analysis (PARAFAC) | Excitation-Emission Matrix (EEM) data from a set of mixed samples. copernicus.org | Deconvolution of mixture spectra into pure component profiles and concentrations. |

| Cluster Analysis | Full-scan mass spectra. | Grouping of unknown compounds based on spectral similarity for tentative identification. mostwiedzy.pl |

Exploration of Non Therapeutic Functional Applications and Material Science Relevance

Role as a Versatile Building Block in Polymer and Material Synthesis

The structural attributes of 2-cyclobutyl-5-methoxyphenol, featuring a phenolic hydroxyl group and a cyclobutyl moiety, position it as a valuable monomer or building block in the synthesis of novel polymers. Its potential extends to the creation of sustainable alternatives to conventional plastics, including bisphenols, thermoplastics, and thermosetting resins.

Sustainable Bisphenols:

Bisphenols are a class of chemicals widely used in the production of polycarbonates and epoxy resins. rsc.org However, concerns over the environmental and health impacts of compounds like bisphenol A (BPA) have spurred the search for safer, renewable alternatives. rsc.org Lignin (B12514952), an abundant biopolymer, is a rich source of phenolic compounds that can be converted into valuable chemical synthons. rsc.orgacs.org For instance, the reductive catalytic depolymerization of softwood lignin can yield 4-n-propylguaiacol, which serves as a platform chemical for bio-based bisphenols. rsc.org While direct evidence for the use of this compound in this specific application is not prevalent, its structural similarity to lignin-derived phenols suggests its potential as a precursor for sustainable bisphenols. The presence of sterically hindering groups, such as the cyclobutyl group, ortho to the phenolic hydroxyl can reduce the estrogenic effects often associated with bisphenols. researchgate.net

Thermoplastics and Thermosetting Resins:

Thermoplastics are polymers that can be repeatedly melted and reshaped, whereas thermosetting plastics undergo an irreversible chemical change upon heating, resulting in a permanently set shape. get-it-made.co.ukbyjus.com Both types of plastics are integral to numerous industries, from automotive and aerospace to electronics and medical devices. simtec-silicone.com The development of bio-based thermoplastics and thermosets is a key area of sustainable chemistry. rsc.org Phenolic compounds are fundamental to the synthesis of thermosetting resins like Bakelite, which is a condensation product of phenol (B47542) and formaldehyde. simtec-silicone.com The reactivity of the phenolic group in this compound allows for its incorporation into such resin systems. Furthermore, the cyclobutyl group can influence the physical properties of the resulting polymer, potentially enhancing characteristics like thermal stability and mechanical strength. Research into the use of lignin-derived monomers for high-performance renewable thermosets and thermoplastics is ongoing. rsc.org

Application as a Chemical Probe in in vitro Mechanistic Biological Studies

Beyond its role in material synthesis, this compound and its derivatives can serve as chemical probes in biological research. Chemical probes are small molecules that selectively interact with a specific protein target, enabling the study of that protein's function in cellular and organismal systems. promega.co.uk These tools are crucial for validating new molecular targets and understanding complex biological pathways, distinct from their potential as therapeutic agents. promega.co.ukchemicalprobes.org

To be effective, a chemical probe should exhibit high potency (typically with an in vitro IC50, Ki, or Kd of less than 100 nM), significant selectivity (greater than 30-fold) against related proteins, and demonstrate target engagement within cells at concentrations ideally below 1 µM. nih.goveubopen.org The development of such probes involves extensive chemical optimization and biological characterization. promega.co.uk

While specific studies detailing this compound as a chemical probe are not extensively documented, the broader class of methoxyphenol derivatives has been investigated for their interactions with biological targets. For example, geranylated methoxyphenol compounds have been synthesized and tested as inhibitors of mycelial growth in Phytophthora cinnamomi in vitro. mdpi.com Such studies, which focus on understanding the mechanism of action at a molecular level without a direct clinical outcome, exemplify the application of similar compounds as chemical probes. The structural features of this compound could be systematically modified to develop potent and selective probes for various biological targets, thereby aiding in the elucidation of their roles in cellular processes.

Potential as a Ligand in Coordination Chemistry and Metal Complexation Studies

The phenolic oxygen and the methoxy (B1213986) group of this compound provide potential coordination sites for metal ions, making it a candidate for use as a ligand in coordination chemistry. The study of metal complexes is a vast field with applications ranging from catalysis to materials science.

Schiff bases derived from substituted phenols are well-known for their ability to form stable complexes with a variety of transition metals. For instance, Schiff bases synthesized from 2-hydroxy-3-methoxybenzaldehyde (B140153) and o-phenylenediamine (B120857) have been used to prepare cobalt(II) and zinc(II) complexes. Similarly, 2-(((4H-1,2,4-triazol-4-yl)imino)methyl)-6-methoxyphenol has been used to synthesize copper(II) and cobalt(II) complexes, which have been characterized for their structural and magnetic properties. researchgate.net

The cyclobutyl group in this compound can introduce specific steric and electronic effects that influence the geometry and stability of the resulting metal complexes. These complexes could exhibit interesting catalytic activities or be explored for their magnetic and electronic properties. The synthesis and characterization of metal complexes with ligands structurally related to this compound, such as those involving 2-[(2-hydroxyphenylimino)methyl]-6-methoxyphenol, have been reported, demonstrating the versatility of this class of compounds in forming coordination complexes. mdpi.com

Investigation as a Precursor for Specialty Chemicals or Industrial Intermediates

The chemical reactivity of this compound makes it a potential precursor for the synthesis of a variety of specialty chemicals and industrial intermediates. Its phenolic and methoxy functional groups can be subjected to a range of chemical transformations to produce more complex molecules.

For example, phenolic compounds are used as starting materials in the synthesis of various fine chemicals. aastridlifesciences.com The cyclobutyl moiety itself is a structural feature found in some biologically active molecules and can be a target for synthetic modifications. The synthesis of 2-{[(E)-(3-cyclobutyl-1H-1,2,4-triazol-5-yl)imino]methyl}phenol from salicylaldehyde (B1680747) and 3-amino-5-cyclobutyl-1,2,4-triazole highlights the use of cyclobutyl-containing building blocks in the preparation of more elaborate structures. researchgate.net

Furthermore, the chemical industry relies on a wide array of intermediates for the production of pharmaceuticals, agrochemicals, and other high-value products. cleanchemlab.comenvironmentclearance.nic.in While direct industrial applications of this compound are not widely reported, its structural components suggest its potential utility in the synthesis of such intermediates.

Contributions to Supramolecular Chemistry and Functional Materials